molecular formula C12H26 B14548673 3-Ethyl-6-methylnonane CAS No. 62184-48-9

3-Ethyl-6-methylnonane

Cat. No.: B14548673
CAS No.: 62184-48-9
M. Wt: 170.33 g/mol
InChI Key: HYIBWPIYSSTZLB-UHFFFAOYSA-N
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Description

3-Ethyl-6-methylnonane is an organic compound classified as an alkane. It is a branched hydrocarbon with the molecular formula C12H26. This compound is part of the larger family of aliphatic hydrocarbons, which are characterized by their lack of aromatic rings. Alkanes like this compound are saturated hydrocarbons, meaning they contain only single bonds between carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Ethyl-6-methylnonane can be achieved through alkylation reactions. One common method involves the reaction of nonane with ethyl and methyl halides under high temperature and the presence of a catalyst to promote the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound typically involves the use of large-scale alkylation processes. These processes are optimized for high yield and purity, often employing advanced catalytic systems and controlled reaction environments to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-6-methylnonane, like other alkanes, primarily undergoes substitution reactions. These reactions often involve the replacement of hydrogen atoms with other atoms or groups of atoms.

Common Reagents and Conditions:

    Halogenation: This reaction involves the substitution of hydrogen atoms with halogen atoms (e.g., chlorine or bromine) under the presence of UV light or heat.

    Combustion: In the presence of oxygen, this compound undergoes combustion to produce carbon dioxide and water.

Major Products Formed:

    Halogenated Alkanes: Products of halogenation reactions.

    Carbon Dioxide and Water: Products of combustion reactions.

Scientific Research Applications

3-Ethyl-6-methylnonane has various applications in scientific research, particularly in the fields of chemistry and industry. Its properties as a branched alkane make it a useful model compound for studying hydrocarbon behavior and reactions. Additionally, it can be used as a reference standard in analytical chemistry for the calibration of instruments and validation of analytical methods .

Mechanism of Action

As an alkane, 3-Ethyl-6-methylnonane does not have specific biological activity or molecular targets. Its primary interactions are through physical processes such as solubility and volatility. In chemical reactions, its mechanism of action involves the breaking and forming of carbon-hydrogen and carbon-carbon bonds, facilitated by catalysts or reaction conditions such as heat or light .

Comparison with Similar Compounds

Uniqueness: 3-Ethyl-6-methylnonane is unique in its specific branching pattern, which influences its physical and chemical properties. This distinct structure can affect its boiling point, melting point, and reactivity compared to other similar alkanes.

Properties

CAS No.

62184-48-9

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

3-ethyl-6-methylnonane

InChI

InChI=1S/C12H26/c1-5-8-11(4)9-10-12(6-2)7-3/h11-12H,5-10H2,1-4H3

InChI Key

HYIBWPIYSSTZLB-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CCC(CC)CC

Origin of Product

United States

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